Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl-
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Overview
Description
Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl- is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a propanoic acid moiety substituted with a 4-chloro-3-pentadecylphenoxy group and a methyl group. It is used in various scientific research applications due to its distinctive chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-pentadecylphenol and 2-bromo-2-methylpropanoic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl- may involve large-scale reactions in batch or continuous flow reactors. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-(3-pentadecylphenoxy)acetic acid: Similar in structure but lacks the chloro and methyl groups.
4-chloro-3-pentadecylphenol: Shares the phenol moiety but differs in the acid group.
Uniqueness
Propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl- is unique due to the presence of both the chloro and methyl groups, which confer distinct chemical and biological properties compared to similar compounds.
This detailed article provides a comprehensive overview of propanoic acid, 2-(4-chloro-3-pentadecylphenoxy)-2-methyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
73028-66-7 |
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Molecular Formula |
C25H41ClO3 |
Molecular Weight |
425.0 g/mol |
IUPAC Name |
2-(4-chloro-3-pentadecylphenoxy)-2-methylpropanoic acid |
InChI |
InChI=1S/C25H41ClO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-20-22(18-19-23(21)26)29-25(2,3)24(27)28/h18-20H,4-17H2,1-3H3,(H,27,28) |
InChI Key |
MVFKOJJMMPJFQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C=CC(=C1)OC(C)(C)C(=O)O)Cl |
Origin of Product |
United States |
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